molecular formula C9H13N3O B2715593 2-[(6-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol CAS No. 2200034-18-8

2-[(6-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol

Cat. No.: B2715593
CAS No.: 2200034-18-8
M. Wt: 179.223
InChI Key: FHHRWGAERAHVRR-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . They have various applications in biochemistry, including the synthesis of DNA, RNA, and vitamins .


Synthesis Analysis

Pyrimidines can be synthesized using several methods. One common method is the reaction between β-dicarbonyl compounds and components with an N–C–N fragment (urea, thiourea, amidine, or guanidine) . Halogenated pyrimidines can incorporate nucleophiles regioselectively via S_NAr reaction .


Molecular Structure Analysis

The molecular structure of pyrimidines consists of a six-membered ring with two nitrogen atoms at the 1- and 3- ring positions . The exact structure of “2-[(6-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol” would need to be determined through computational chemistry or X-ray crystallography.


Chemical Reactions Analysis

Pyrimidines can undergo various chemical reactions, including aromatic nucleophilic substitution reactions . The specific reactions that “this compound” can undergo would depend on its exact structure and the conditions under which it is reacted.

Scientific Research Applications

Synthesis and Evaluation of Pyrimidine Derivatives

Research into pyrimidine derivatives, including compounds structurally related to 2-[(6-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol, has shown their potential in various therapeutic areas due to their diverse biological activities. One study focused on the synthesis of new pyrimidine derivatives and evaluated their anti-inflammatory and analgesic activities. Compounds synthesized from 5-formyl-6-aminopyrimidine-2,4-(1H, 3H)-dione showed significant analgesic effects and anti-inflammatory effects in a carrageenan-induced paw edema model (Z. M. Nofal, H. Fahmy, Eman S Zarea, & W. El-Eraky, 2011).

Antiviral Activity of Pyrimidine Derivatives

Another area of interest is the antiviral properties of pyrimidine derivatives. A study involving the synthesis of 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines revealed that certain isomers, derived from 2,4-diamino-6-hydroxypyrimidine, exhibited inhibitory effects against herpes viruses (HSV-1, HSV-2, VZV, CMV) and retroviruses (HIV-1, HIV-2). This highlights the potential of these compounds in the development of new antiviral drugs (A. Holý, I. Votruba, M. Masojídková, G. Andrei, R. Snoeck, L. Naesens, E. De Clercq, & J. Balzarini, 2002).

Antitrypanosomal and Antiplasmodial Activities

Research into the antitrypanosomal and antiplasmodial activities of 2-aminopyrimidine derivatives has shown promising results. Novel derivatives were tested for their in vitro activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with some compounds displaying good antitrypanosomal and excellent antiplasmodial activities. These findings indicate potential applications in treating sleeping sickness and malaria (Michael Hoffelner, Usama Hassan, W. Seebacher, Johanna Dolensky, Patrick Hochegger, M. Kaiser, P. Mäser, R. Saf, & R. Weis, 2020).

Photochemistry of Pyrimidine in Aqueous Solutions

The study of the photochemistry of pyrimidine derivatives, including thymine, in frozen aqueous solutions has led to the identification of various products such as cyclobutane dimers and (6-4) photoproducts. Understanding the formation and behavior of these products under UV irradiation can contribute to the knowledge of DNA damage and repair mechanisms, which is crucial for developing strategies to mitigate UV-induced genetic mutations (M. D. Shetlar & V. Basus, 2013).

Non-Natural Nucleobase Analogues

The development of non-natural nucleobase analogues has been explored through the synthesis of 2-aminopyrimidine derivatives. These derivatives have shown potential applications in genetic research and biotechnology due to their ability to form strong base pairs with natural nucleobases. The study of these compounds can lead to advancements in genetic engineering and the development of new therapeutic strategies (K. Radhakrishnan, Namita Sharma, & L. Kundu, 2014).

Properties

IUPAC Name

2-[(6-methylpyrimidin-4-yl)amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-6-4-9(11-5-10-6)12-7-2-3-8(7)13/h4-5,7-8,13H,2-3H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHRWGAERAHVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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